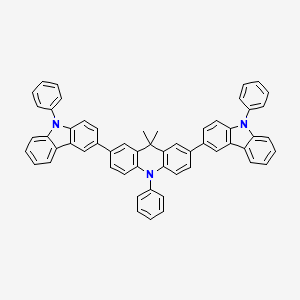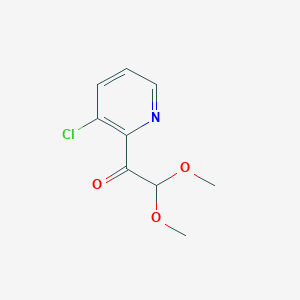
1-(3-Chloropyridin-2-yl)-2,2-dimethoxyethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropyridin-2-yl)-2,2-dimethoxyethanone is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 3-position and a 2,2-dimethoxyethanone group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropyridin-2-yl)-2,2-dimethoxyethanone typically involves the reaction of 3-chloropyridine with 2,2-dimethoxyethanone under specific conditions. One common method involves the use of a base such as sodium tert-butoxide in a solvent like tert-butanol, followed by refluxing and subsequent purification steps .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity while minimizing waste and production costs .
化学反応の分析
Types of Reactions
1-(3-Chloropyridin-2-yl)-2,2-dimethoxyethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives .
科学的研究の応用
1-(3-Chloropyridin-2-yl)-2,2-dimethoxyethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals .
作用機序
The mechanism of action of 1-(3-Chloropyridin-2-yl)-2,2-dimethoxyethanone involves its interaction with specific molecular targets. For example, it can bind to and inhibit certain enzymes, leading to a cascade of biochemical effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-Chloropyridin-2-yl-1H-pyrazole: Another compound with a similar pyridine ring structure but different functional groups.
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole: A brominated derivative with distinct chemical properties.
1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole: A trifluoromethylated analog with unique reactivity .
Uniqueness
1-(3-Chloropyridin-2-yl)-2,2-dimethoxyethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C9H10ClNO3 |
|---|---|
分子量 |
215.63 g/mol |
IUPAC名 |
1-(3-chloropyridin-2-yl)-2,2-dimethoxyethanone |
InChI |
InChI=1S/C9H10ClNO3/c1-13-9(14-2)8(12)7-6(10)4-3-5-11-7/h3-5,9H,1-2H3 |
InChIキー |
PKQMIZPJUSIEKM-UHFFFAOYSA-N |
正規SMILES |
COC(C(=O)C1=C(C=CC=N1)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]acetamide](/img/structure/B13884245.png)
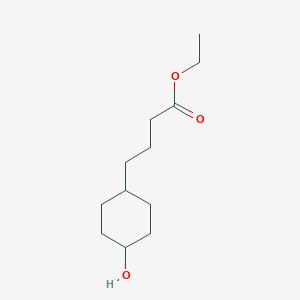
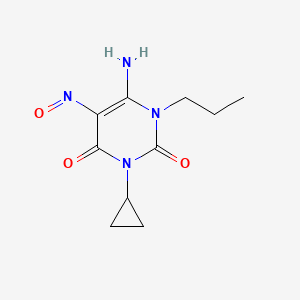
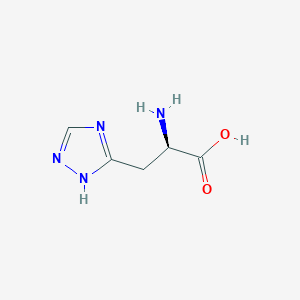
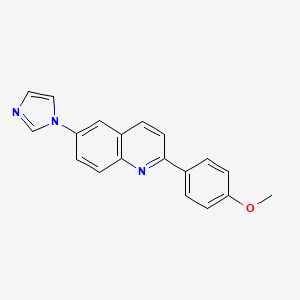
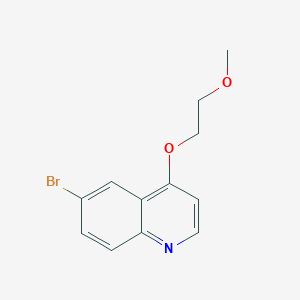
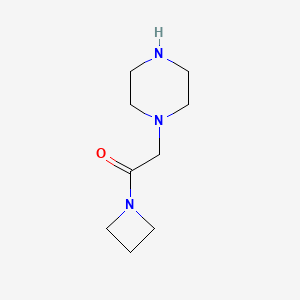
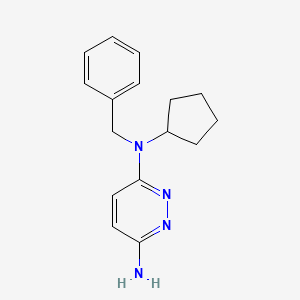



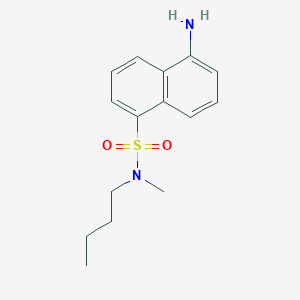
![4-[(3,5-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B13884324.png)
